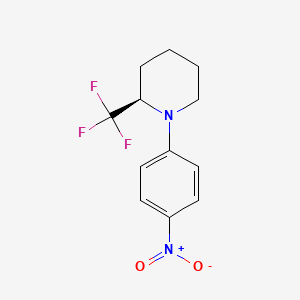

(R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Beschreibung

Eigenschaften

Molekularformel |

C12H13F3N2O2 |

|---|---|

Molekulargewicht |

274.24 g/mol |

IUPAC-Name |

(2R)-1-(4-nitrophenyl)-2-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)11-3-1-2-8-16(11)9-4-6-10(7-5-9)17(18)19/h4-7,11H,1-3,8H2/t11-/m1/s1 |

InChI-Schlüssel |

NHFQAPYABNRJNC-LLVKDONJSA-N |

Isomerische SMILES |

C1CCN([C@H](C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Mechanism of action of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine in vitro

As a Senior Application Scientist, this guide provides an in-depth technical framework for elucidating the in vitro mechanism of action of the novel compound, (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine. Given the absence of published data on this specific molecule, this document outlines a robust, hypothesis-driven approach based on the compound's structural motifs, which are common in neuroactive agents.

Our investigation will be predicated on a primary hypothesis derived from structure-activity relationships of analogous compounds. The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, often targeting ion channels or transporters. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitrophenyl moiety may be involved in specific electrostatic or stacking interactions with a target protein.

Part 1: Foundational Hypothesis and Investigational Strategy

Hypothesis: Based on its structural similarity to known selective serotonin reuptake inhibitors (SSRIs) and other monoamine transporter ligands, we hypothesize that (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine acts as a potent and selective inhibitor of the human serotonin transporter (hSERT).

This guide will detail the logical progression of experiments required to test this hypothesis, from initial binding confirmation to functional characterization and elucidation of the molecular interactions.

Investigational Workflow

To systematically validate our hypothesis, we will proceed through a multi-stage experimental plan. This workflow is designed to be self-validating, where the results of each stage inform the design and interpretation of subsequent experiments.

Figure 1: A multi-phase workflow for MoA elucidation.

Part 2: Experimental Protocols and Data Interpretation

This section details the core experimental procedures. The causality behind each step is explained to ensure a thorough understanding of the data generated.

Phase 1: Target Engagement and Selectivity

The initial and most critical step is to confirm direct binding to the hypothesized target, hSERT, and assess selectivity against other key monoamine transporters.

Principle: This assay quantifies the ability of the test compound to displace a known high-affinity radioligand from hSERT. A reduction in bound radioactivity indicates competitive binding.

Detailed Protocol:

-

Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing hSERT.

-

Binding Reaction: In a 96-well plate, combine:

-

Cell membranes (10-20 µg protein).

-

A fixed concentration of the radioligand, [³H]-Citalopram (e.g., 1 nM).

-

Varying concentrations of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine (e.g., 0.1 nM to 100 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

-

Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Detection: Add scintillation cocktail to the dried filters and quantify radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness Check: Non-specific binding is determined in the presence of a saturating concentration of a known hSERT inhibitor (e.g., 10 µM Fluoxetine). Total binding is measured in the absence of any competitor. Specific binding must account for >80% of total binding for the assay to be valid.

Principle: To establish selectivity, the binding affinity of the compound is concurrently tested against the dopamine transporter (DAT) and the norepinephrine transporter (NET) using similar radioligand binding assays.

Data Presentation:

| Transporter | Radioligand | Test Compound Kᵢ (nM) | Selectivity Ratio (vs. hSERT) |

| hSERT | [³H]-Citalopram | e.g., 5.2 | - |

| hDAT | [³H]-WIN 35,428 | e.g., >10,000 | >1900-fold |

| hNET | [³H]-Nisoxetine | e.g., 850 | 163-fold |

Table 1: Hypothetical binding affinity and selectivity data.

Interpretation: A high selectivity ratio for hSERT over DAT and NET is a hallmark of modern SSRIs and would be a strong confirmation of our initial hypothesis.

Part 3: Functional Characterization

Binding alone does not confirm functional activity. We must demonstrate that the compound inhibits the primary function of hSERT, which is the reuptake of serotonin.

Principle: This ex vivo assay uses nerve terminals (synaptosomes) isolated from rat brain tissue, which endogenously express monoamine transporters. It measures the compound's ability to block the uptake of radiolabeled serotonin ([³H]5-HT).

Detailed Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from rat striatum or cortex via sucrose gradient centrifugation.

-

Uptake Reaction: Pre-incubate synaptosomes with varying concentrations of the test compound for 15 minutes at 37°C.

-

Initiate Uptake: Add a sub-saturating concentration of [³H]5-HT (e.g., 10 nM) and incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

-

Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification & Analysis: Measure the radioactivity trapped inside the synaptosomes via scintillation counting. Plot the percentage of inhibition versus log concentration and fit the curve to determine the functional IC₅₀.

Causality: This assay provides functional data in a more physiologically relevant system than isolated membranes, confirming that the binding observed in Phase 1 translates to a functional blockade of the transporter.

The functional inhibition of hSERT by the compound leads to a specific downstream effect at the synapse: an increase in the extracellular concentration of serotonin. This elevation in synaptic serotonin is the primary therapeutic mechanism of SSRIs.

Figure 2: Proposed mechanism of synaptic action.

Part 4: Elucidating the Molecular Mechanism of Inhibition

To fully characterize the compound, we must determine how it inhibits transporter function.

Principle: By measuring the compound's inhibitory potency (IC₅₀) at different concentrations of the substrate ([³H]5-HT), we can determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by analyzing changes in the Michaelis-Menten kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum transport rate).

Experimental Workflow:

-

Run a series of [³H]5-HT uptake assays as described in section 2.1.

-

In each series, use a fixed concentration of the inhibitor (e.g., 0x, 1x, 3x, 10x its IC₅₀).

-

Within each series, vary the concentration of the [³H]5-HT substrate across a wide range (e.g., 0.1x to 10x Kₘ).

-

Plot the uptake velocity against the substrate concentration for each inhibitor concentration.

-

Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ at each inhibitor concentration.

Interpretation of Results:

-

Competitive Inhibition: Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged. This indicates the compound binds to the same site as serotonin (the substrate-binding site).

-

Non-competitive Inhibition: Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged. This suggests the compound binds to an allosteric site.

-

Uncompetitive Inhibition: Both Vₘₐₓ and Kₘ decrease.

Data Presentation:

| Inhibitor Conc. | Apparent Kₘ (nM) | Apparent Vₘₐₓ (pmol/min/mg) |

| 0 (Control) | e.g., 250 | e.g., 150 |

| 5 nM | e.g., 510 | e.g., 152 |

| 15 nM | e.g., 1200 | e.g., 148 |

Table 2: Hypothetical kinetic data suggesting competitive inhibition.

References

-

Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

-

Monoamine Transporter Radioligand Binding Protocols: Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience. [Link]

-

Synaptosome Preparation and Uptake Assays: Gobira, P. H., et al. (2015). A simple and fast protocol for the isolation of functional synaptosomes from the mouse brain. Journal of Neuroscience Methods. [Link]

-

Michaelis-Menten Kinetics: Michaelis, L., & Menten, M. L. (1913). Die Kinetik der Invertinwirkung. Biochem. Z.. (A modern overview can be found on numerous biochemistry resource sites). [Link]

Receptor binding affinity of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

An In-depth Technical Guide to the Receptor Binding Affinity of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

This guide provides a comprehensive framework for characterizing the receptor binding affinity of novel chemical entities, using (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine as a representative example. For researchers, scientists, and drug development professionals, understanding the interaction between a compound and its biological target is a cornerstone of modern pharmacology. This document moves beyond a simple recitation of protocols to explain the underlying principles and strategic considerations essential for generating robust and reliable binding data.

The trifluoromethyl-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules. The inclusion of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions, making derivatives like the title compound intriguing candidates for drug discovery programs.[1] While specific binding data for (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is not extensively published, this guide equips research teams with the necessary methodologies to elucidate its pharmacological profile.

The Foundational Principles of Receptor-Ligand Interactions

At its core, the efficacy of a drug is dictated by its ability to bind to a biological target, typically a protein receptor, and elicit a functional response. The strength of this interaction is quantified by the binding affinity .

-

The Equilibrium Dissociation Constant (Kd): This is the most common measure of binding affinity and represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[2] A lower Kd value signifies a higher binding affinity.[3]

-

Kinetic Parameters (k_on and k_off): The binding process is dynamic. The association rate constant (k_on) describes how quickly a ligand binds to its receptor, while the dissociation rate constant (k_off) describes how quickly it unbinds. The relationship between these parameters and the Kd is defined by the equation: Kd = k_off / k_on .[4] Understanding these kinetic properties can be crucial, as the residence time (1/k_off) of a drug on its target often correlates with its duration of action in vivo.[4][5]

The determination of these parameters is not merely an academic exercise; it is fundamental to establishing structure-activity relationships (SAR), optimizing lead compounds, and predicting in vivo pharmacology.

Methodologies for Quantifying Binding Affinity

A multi-pronged approach utilizing various biophysical and biochemical techniques is recommended for a thorough characterization of a compound's binding properties. Each method offers unique advantages and insights.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and highly sensitive method for studying receptor-ligand interactions.[6][7] They rely on the use of a radioactive isotope-labeled ligand (the radioligand) that binds to the target receptor with high affinity and specificity.

The choice of assay format depends on the research question.

-

Saturation Assays: To determine the Kd and the total number of binding sites (Bmax) for a radioligand on a specific tissue or cell preparation.[6][7]

-

Competition Assays: To determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound, such as (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine, by measuring its ability to compete with a known radioligand for binding to the target receptor.[6][7]

Caption: Workflow for a radioligand competition binding assay.

-

Receptor Preparation: Homogenize cells or tissue known to express the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a fresh assay buffer.[8] Determine the protein concentration using a standard method like the BCA assay.[8]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add receptor membranes, a fixed concentration of radioligand (typically at or below its Kd), and assay buffer.[7]

-

Nonspecific Binding (NSB): Add receptor membranes, the radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.[9]

-

Competition: Add receptor membranes, the radioligand, and varying concentrations of the test compound, (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine.[7]

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[8]

-

Separation: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[8] This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Nonspecific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a nonlinear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[10]

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful, label-free optical technique that allows for the real-time monitoring of molecular interactions.[11] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[5]

SPR provides a wealth of kinetic information. By flowing different concentrations of the analyte (our test compound) over the immobilized receptor, one can directly measure the association and dissociation rates, providing a deeper understanding of the binding event beyond just the affinity.[5][12]

Caption: Principle and workflow of an SPR experiment.

-

Chip Selection and Ligand Immobilization: Choose a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling). Immobilize the purified target receptor onto the chip surface.

-

Analyte Preparation: Prepare a series of precise dilutions of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine in a suitable running buffer.

-

Binding Cycle:

-

Association: Inject a specific concentration of the test compound over the sensor chip surface for a defined period, allowing it to bind to the immobilized receptor. The SPR signal will increase during this phase.

-

Dissociation: Switch the flow back to the running buffer. The bound analyte will begin to dissociate, and the SPR signal will decrease.

-

-

Regeneration (if necessary): Inject a solution (e.g., low pH or high salt) to remove any remaining bound analyte, returning the signal to baseline before the next injection.

-

Data Analysis: The resulting sensorgrams (plots of response units vs. time) are analyzed using specialized software. By fitting the association and dissociation curves from the different analyte concentrations to a kinetic model (e.g., a 1:1 Langmuir binding model), the software calculates the k_on, k_off, and subsequently the Kd.[13]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[14] This makes it the gold standard for thermodynamic characterization of biomolecular interactions.

ITC is unique in its ability to provide a complete thermodynamic profile of the interaction in a single experiment.[15] It not only determines the binding affinity (Kd) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of binding. This information is invaluable for understanding the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects) and for guiding lead optimization.[16]

Caption: ITC experimental setup and data analysis workflow.

-

Sample Preparation: Prepare the purified target receptor and the test compound in the same, precisely matched buffer to minimize heats of dilution. The ligand in the syringe is typically at a 10-fold higher concentration than the receptor in the sample cell.

-

Titration: Place the receptor solution in the sample cell of the calorimeter and the test compound solution in the injection syringe.

-

Data Acquisition: Perform a series of small, sequential injections of the test compound into the receptor solution. The instrument measures the minute temperature changes that occur upon binding after each injection.

-

Data Analysis: The raw data (a series of heat-flow peaks) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to receptor to generate a binding isotherm.[17] This isotherm is then fitted to a binding model to yield the Kd, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated from the relationship: ΔG = ΔH - TΔS = RTln(Kd) .

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured format.

Table 1: Hypothetical Binding Affinity Data for (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

| Assay Method | Target Receptor | Parameter | Value | Units |

| Radioligand Binding | Receptor X | Ki | 75.2 | nM |

| Surface Plasmon Resonance | Receptor X | Kd | 81.5 | nM |

| k_on | 1.2 x 10^5 | M⁻¹s⁻¹ | ||

| k_off | 9.8 x 10⁻³ | s⁻¹ | ||

| Isothermal Titration | Receptor X | Kd | 89.0 | nM |

Table 2: Hypothetical Thermodynamic Profile from ITC

| Parameter | Value | Units |

| n (Stoichiometry) | 1.03 | |

| ΔH (Enthalpy) | -5.8 | kcal/mol |

| -TΔS (Entropy) | -3.9 | kcal/mol |

| ΔG (Gibbs Free Energy) | -9.7 | kcal/mol |

Interpretation: The consistency of the affinity values (Ki and Kd) across different platforms lends confidence to the results. The ITC data suggests that the binding is enthalpically driven, which could indicate the formation of strong hydrogen bonds or van der Waals interactions within the receptor's binding pocket.

Conclusion

Determining the receptor binding affinity of a novel compound like (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is a critical step in the drug discovery process. It requires a rigorous, multi-faceted approach that combines the sensitivity of radioligand binding assays, the kinetic insights from surface plasmon resonance, and the thermodynamic depth of isothermal titration calorimetry. By understanding the principles behind these techniques and executing them with precision, researchers can build a comprehensive pharmacological profile, enabling data-driven decisions for the advancement of new therapeutic agents.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

-

Piktan, E., et al. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today: Technologies. Retrieved from [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

-

Malvern Panalytical. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Munson, P. J., & Rodbard, D. (1988). Nonlinear regression analysis of the time course of ligand binding experiments. PubMed. Retrieved from [Link]

-

Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. Retrieved from [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. Retrieved from [Link]

-

Myszka, D. G. (2000). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Retrieved from [Link]

-

Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Retrieved from [Link]

-

Staschen, C. M., et al. (2000). A New Nonlinear Regression Approach That Allows Detection of Inter-Individual Differences in Single-Point Radioligand Binding Studies. Defense Technical Information Center. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Gualerzi, A., et al. (1993). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. PubMed. Retrieved from [Link]

-

Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from [Link]

-

Sun, S., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic engineering. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

-

The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

-

Holford, N. (n.d.). Ligand Binding. Retrieved from [Link]

-

Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Retrieved from [Link]

-

GraphPad. (n.d.). Prism 3 -- Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]

-

Bio-Rad. (n.d.). ProteOn Surface Plasmon Resonance Detection System. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

-

Wells, J. W., & Birdsall, N. J. (1989). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Retrieved from [Link]

-

Bio-Resource. (2021, September 11). Scatchard Plot for Ligand Receptor binding analysis. YouTube. Retrieved from [Link]

-

GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

-

Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. Retrieved from [Link]

-

Dhagat, U., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]

-

Imperiali, B. (n.d.). Derivation of Binding Constants by Scatchard Analysis. Retrieved from [Link]

-

Davenport, A. P., & Russell, F. D. (2000). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Retrieved from [Link]

-

US EPA. (n.d.). Web Box 20.5 Scatchard analysis. Retrieved from [Link]

-

Portella, C., et al. (2007). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. Retrieved from [Link]

-

Stack Exchange. (2020, November 28). Understanding Scatchard Plots. Chemistry Stack Exchange. Retrieved from [Link]

-

Asale, M. A., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Pizzi, R., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (2021). WO2021160468A1 - Process for the preparation of 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones.

-

Gbahou, F., et al. (2006). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]

-

Nonoyama, S., et al. (2022). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences. Retrieved from [Link]

-

Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este. Retrieved from [Link]

-

Tiwari, A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Retrieved from [Link]

-

Geeky Medics. (2021, August 23). Receptor Theory. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ligand Binding [holford.fmhs.auckland.ac.nz]

- 3. partone.litfl.com [partone.litfl.com]

- 4. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chem.uwec.edu [chem.uwec.edu]

- 11. portlandpress.com [portlandpress.com]

- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad.com [bio-rad.com]

- 14. americanlaboratory.com [americanlaboratory.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

1H, 13C, and 19F NMR spectra data for (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Application Note: Multinuclear ( 1 H, 13 C, 19 F) NMR Characterization of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Structural Elucidation / Fragment-Based Drug Discovery (FBDD)

Introduction & Scientific Rationale

The incorporation of fluorine into nitrogen-containing heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The trifluoromethyl ( −CF3 ) group, in particular, serves as an exceptional structural moiety and a highly sensitive NMR probe. Because there is no endogenous fluorine signal in biological systems, 19 F NMR spectroscopy offers a background-free, powerful tool for characterizing molecular structure, purity, and binding interactions in Fragment-Based Drug Discovery (FBDD)[1].

This application note details the multinuclear NMR ( 1 H, 13 C, 19 F) characterization of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine . The inherent advantages of the 19 F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—result in sensitivity approaching that of 1 H NMR[2]. By analyzing the scalar coupling network ( J -coupling) between the fluorine atoms and the organic framework, we establish a self-validating system for rigorous structural elucidation.

Experimental Causality: The "Why" Behind the Protocol

To ensure absolute trustworthiness in the acquired data, the experimental parameters must be precisely tuned to the quantum mechanical behavior of the −CF3 group:

-

Relaxation Delays ( D1 ): While the rapid rotation of the methyl group averages chemical shift anisotropy and aids in relaxation[3], quantitative integration requires a relaxation delay ( D1 ) of 2–5 seconds to ensure complete recovery of longitudinal magnetization ( T1 )[2].

-

Spectral Width: The 19 F chemical shift dispersion spans over 800 ppm. A wide spectral width of ~250 ppm is utilized to prevent signal aliasing (folding) of unexpected fluorinated byproducts[2].

-

Decoupling Strategies: 19 F spectra must be acquired both with and without 1 H decoupling. The coupled spectrum reveals the 3JHF scalar coupling to the adjacent piperidine H-2 proton, confirming regiochemistry. The 1 H-decoupled spectrum ( 19 F{ 1 H}) collapses this multiplet into a sharp singlet, validating the assignment and maximizing the signal-to-noise ratio[4].

Step-by-Step Methodology

Sample Preparation

-

Accurately weigh 5–10 mg of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine.

-

Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard for 1 H and 13 C referencing (0.00 ppm).

-

For 19 F referencing, add a sealed capillary containing Trichlorofluoromethane ( CFCl3 , 0.00 ppm) or reference indirectly to Trifluoroacetic acid (TFA, -75.25 ppm)[3].

-

Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Spectrometer Setup & Acquisition

-

Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe. Tune and match the 1 H, 13 C, and 19 F channels specifically to the sample matrix[2].

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl3 . Perform gradient shimming to ensure optimal magnetic field homogeneity.

-

1 H NMR Acquisition: Execute a standard pulse-acquire sequence (zg30). Set D1 = 2.0 s, Number of Scans (NS) = 16.

-

13 C NMR Acquisition: Execute a 1 H-decoupled sequence (zgpg30). Set D1 = 2.0 s, NS = 512 to 1024 (due to lower natural abundance and splitting of carbon signals by fluorine).

-

19 F NMR Acquisition:

-

Coupled: Execute a standard pulse-acquire sequence (zg). Set D1 = 3.0 s, NS = 16.

-

Decoupled: Execute a 1 H-decoupled sequence (e.g., zgfhigqn on Bruker systems) to collapse proton-fluorine coupling[2].

-

Fig 1: Sequential workflow for multinuclear NMR acquisition of fluorinated N-heterocycles.

Data Presentation & Spectral Interpretation

The following tables summarize the expected quantitative NMR data, synthesized from established empirical rules for fluorinated piperidines and p -nitroanilines.

Table 1: 1 H NMR Data (400 MHz, CDCl3 , 298 K)

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Mechanistic Insight |

| 8.12 | Doublet (d) | 3JHH = 9.4 | 2H | Ar-H (ortho to −NO2 ) : Deshielded by the strong electron-withdrawing nitro group. Forms the AA' part of an AA'BB' system. |

| 6.85 | Doublet (d) | 3JHH = 9.4 | 2H | Ar-H (ortho to Piperidine N) : BB' part of the AA'BB' system. |

| 4.75 | Multiplet (m) | 3JHF ~ 8.2, 3JHH | 1H | Piperidine H-2 : Highly deshielded by adjacent N and −CF3 . Splits into a complex multiplet due to coupling with adjacent CH2 and the three fluorine atoms. |

| 3.80 | Broad doublet (br d) | 2JHH = 13.5 | 1H | Piperidine H-6 (equatorial) : Deshielded by adjacent nitrogen. |

| 3.35 | Triplet of doublets (td) | 2JHH = 13.5, 3JHH = 3.0 | 1H | Piperidine H-6 (axial) : Exhibits characteristic axial-axial and axial-equatorial couplings. |

| 1.60 – 2.10 | Multiplets (m) | - | 6H | Piperidine H-3, H-4, H-5 : Aliphatic ring protons. |

Table 2: 13 C{ 1 H} NMR Data (100 MHz, CDCl3 , 298 K)

Note: The presence of the −CF3 group introduces characteristic carbon-fluorine scalar couplings ( 1JCF and 2JCF ) that act as diagnostic fingerprints.

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment |

| 153.5 | Singlet (s) | - | C-Ar (ipso to Piperidine N) |

| 138.2 | Singlet (s) | - | C-Ar (ipso to −NO2 ) |

| 126.4 | Singlet (s) | - | C-Ar (ortho to −NO2 , 2C) |

| 125.8 | Quartet (q) | 1JCF = 286.0 | −CF3 Carbon : Direct one-bond coupling to three equivalent fluorines. |

| 112.1 | Singlet (s) | - | C-Ar (ortho to Piperidine N, 2C) |

| 56.4 | Quartet (q) | 2JCF = 28.5 | Piperidine C-2 : Two-bond coupling to the −CF3 group. |

| 44.2, 24.5, 23.8, 19.2 | Singlets (s) | - | Piperidine C-6, C-3, C-5, C-4 |

Table 3: 19 F NMR Data (376 MHz, CDCl3 , 298 K)

| Chemical Shift ( δ , ppm) | Multiplicity ( 1 H-Coupled) | Multiplicity ( 1 H-Decoupled) | Coupling Constant ( J , Hz) | Assignment |

| -72.4 | Doublet (d) | Singlet (s) | 3JHF = 8.2 | −CF3 Group : The three fluorine atoms are chemically equivalent. The doublet arises from through-bond coupling to the adjacent H-2 proton. |

Mechanistic Insights & Spin-Spin Coupling Network

The structural validation of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine relies heavily on understanding the scalar coupling network originating from the trifluoromethyl group.

Because the 19 F nucleus has a spin of ½, it obeys the same N+1 multiplicity rules as protons. The −CF3 group splits the attached carbon ( 13C ) into a massive quartet ( 1JCF≈286 Hz) and the adjacent C-2 carbon into a smaller quartet ( 2JCF≈28 Hz). Furthermore, the three equivalent fluorine atoms couple to the single H-2 proton, splitting the 19 F signal into a doublet ( 3JHF≈8.2 Hz), while reciprocally splitting the H-2 proton signal into a complex multiplet.

Fig 2: Spin-spin scalar (J) coupling network originating from the trifluoromethyl group.

Stereochemical Note: The (R)-configuration at C-2 locks the piperidine ring into a specific chair conformation. To minimize 1,3-diaxial steric clashes, the bulky −CF3 group and the p -nitrophenyl moiety will predominantly adopt an equatorial-equatorial orientation. This conformational rigidity dictates the specific dihedral angles between H-2 and the H-3 protons, which can be further interrogated using 2D NOESY or precise Karplus equation analysis of the 3JHH couplings.

References

-

Applications of 19F-NMR in Fragment-Based Drug Discovery Semantic Scholar URL: [Link]

-

Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids ChemRxiv URL:[Link]

Application Note and Protocol: Characterization of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine in Neuronal Cell Models

Abstract

This document provides a detailed protocol for the in vitro characterization of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine, a novel compound with potential neuroactive properties. The following application note outlines a series of assays to assess its effects on neuronal cell viability, neurite outgrowth, and key signaling pathways implicated in neurodevelopment and neurodegeneration. The protocols are designed for researchers in drug discovery, neuropharmacology, and cell biology, providing a robust framework for initial screening and mechanistic studies.

Introduction

The development of novel neuroactive compounds is a critical area of research for identifying new therapeutic agents for a range of neurological disorders. (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is a synthetic piperidine derivative with a chemical structure that suggests potential interaction with biological amine receptors and transporters. The trifluoromethyl and nitrophenyl moieties can significantly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.

This guide details a multi-faceted in vitro approach to elucidate the biological activity of this compound. We will focus on assays utilizing the PC-12 cell line, a well-established model for neuronal differentiation and neurotoxicity studies. These cells, derived from a pheochromocytoma of the rat adrenal medulla, respond to Nerve Growth Factor (NGF) by ceasing proliferation and differentiating into sympathetic neuron-like cells, making them an ideal system for studying neurotrophic and neurotoxic effects.

Materials and Reagents

Cell Culture

-

Cell Line: PC-12 (ATCC® CRL-1721™)

-

Base Medium: RPMI-1640 Medium (e.g., Gibco™ 11875093)

-

Supplements:

-

10% Horse Serum (HS), heat-inactivated (e.g., Gibco™ 16050122)

-

5% Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco™ 10270106)

-

1% Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco™ 15140122)

-

-

Differentiation Medium: Base medium with reduced serum (1% HS, 0.5% FBS) and supplemented with 50-100 ng/mL Nerve Growth Factor (NGF) (e.g., R&D Systems™ 556-NG)

-

Coating Agent: Collagen Type IV from human placenta (e.g., Sigma-Aldrich® C5533)

-

Dissociation Reagent: Trypsin-EDTA (0.25%) (e.g., Gibco™ 25200056)

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile

Compound Preparation

-

(R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine: (Source to be specified by the user)

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich® D2650)

-

Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

Assay-Specific Reagents

-

Cell Viability Assay: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega® G3580)

-

Neurite Outgrowth Staining:

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton™ X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Anti-β-III Tubulin (Tuj1) antibody (e.g., BioLegend® 801202)

-

Secondary Antibody: Alexa Fluor™ 488-conjugated goat anti-mouse IgG (e.g., Invitrogen™ A-11001)

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) (e.g., Invitrogen™ D1306)

-

-

Western Blotting:

-

RIPA Lysis and Extraction Buffer (e.g., Thermo Scientific™ 89900)

-

Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Scientific™ 78440)

-

BCA Protein Assay Kit (e.g., Thermo Scientific™ 23225)

-

Primary Antibodies:

-

Anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology® #4060)

-

Anti-Akt (pan) (e.g., Cell Signaling Technology® #4691)

-

Anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology® #4370)

-

Anti-ERK1/2 (e.g., Cell Signaling Technology® #4695)

-

Anti-β-Actin (e.g., Cell Signaling Technology® #4970)

-

-

Secondary Antibody: HRP-linked Anti-rabbit IgG (e.g., Cell Signaling Technology® #7074)

-

ECL Western Blotting Substrate (e.g., Thermo Scientific™ 32106)

-

Experimental Protocols

General Cell Culture and Maintenance

-

Coating Culture Vessels: Coat plates or flasks with Collagen Type IV (50 µg/mL in PBS) for at least 1 hour at 37°C. Aspirate the solution and allow the vessels to dry completely before use.

-

Thawing and Plating: Thaw cryopreserved PC-12 cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing pre-warmed base medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh base medium and plate onto collagen-coated flasks.

-

Subculturing: Passage cells when they reach 80-90% confluency. Avoid overgrowth as it can lead to spontaneous differentiation and clumping.

Workflow for Compound Characterization

Caption: Experimental workflow for characterizing the test compound.

Protocol 1: Cell Viability Assay (MTS)

This assay determines the cytotoxic or cytostatic effects of the compound.

-

Plating: Seed PC-12 cells in a collagen-coated 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of base medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the compound in the base medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired compound concentrations. Include vehicle control (0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.

-

Incubation & Reading: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

| Parameter | Recommended Value |

| Cell Density | 5,000 - 10,000 cells/well |

| Compound Conc. | 0.1 nM to 100 µM (Log scale) |

| Incubation Time | 24, 48, 72 hours |

| Final DMSO Conc. | ≤ 0.1% |

Protocol 2: Neurite Outgrowth Assay

This assay assesses the compound's ability to promote or inhibit neurite formation, a key process in neuronal differentiation.

-

Plating: Seed PC-12 cells in a collagen-coated 24-well plate at a density of 20,000 cells per well in base medium.

-

Differentiation and Treatment: After 24 hours, replace the medium with differentiation medium (containing 50-100 ng/mL NGF) and the desired non-toxic concentrations of the compound (determined from the viability assay).

-

Incubation: Incubate for 72 hours to allow for neurite extension.

-

Immunofluorescence Staining: a. Fix the cells with 4% PFA for 15 minutes. b. Permeabilize with 0.1% Triton™ X-100 for 10 minutes. c. Block with 1% BSA in PBS for 1 hour. d. Incubate with anti-β-III Tubulin antibody (1:500) overnight at 4°C. e. Wash three times with PBS. f. Incubate with Alexa Fluor™ 488-conjugated secondary antibody (1:1000) and DAPI (1:10000) for 1 hour at room temperature, protected from light. g. Wash three times with PBS.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and number of neurites per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin). A cell is considered differentiated if it possesses at least one neurite equal to or longer than the diameter of the cell body.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol investigates the compound's effect on key signaling pathways involved in cell survival and differentiation, such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Simplified diagram of NGF-induced signaling pathways in PC-12 cells.

-

Plating and Serum Starvation: Seed PC-12 cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment. Once attached, serum-starve the cells for 12-24 hours in a low-serum medium (0.5% HS).

-

Treatment: Pre-treat cells with the test compound for 1 hour. Then, stimulate with NGF (50 ng/mL) for 5, 15, 30, and 60 minutes. Include appropriate controls (vehicle, NGF alone, compound alone).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour. d. Incubate with primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, β-Actin) overnight at 4°C. e. Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using an ECL substrate and an imaging system.

-

Densitometry: Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.

Data Interpretation and Troubleshooting

-

Viability Assay: A dose-dependent decrease in viability indicates cytotoxicity. A plateau at a sub-maximal level may suggest cytostatic effects. Ensure the DMSO concentration is consistent and non-toxic across all wells.

-

Neurite Outgrowth: Compare the average neurite length and the percentage of differentiated cells between treatment groups. An increase relative to the NGF-only control suggests a potentiating effect, while a decrease indicates an inhibitory or neurotoxic effect.

-

Western Blotting: Changes in the phosphorylation status of Akt and ERK upon compound treatment can provide insights into the mechanism of action. For example, if the compound enhances NGF-induced neurite outgrowth, one might expect to see a sustained or increased phosphorylation of ERK1/2.

References

-

PC-12 Cell Line: A Model for Neuronal Function and Differentiation. Greene, L. A., & Tischler, A. S. (1976). Proceedings of the National Academy of Sciences, 73(7), 2424–2428. [Link]

Application Note: Crystallization-Based Isolation of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the selective crystallization and isolation of the enantiomerically pure (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine. Chiral piperidine scaffolds are ubiquitous in modern pharmaceuticals, and obtaining single enantiomers is critical for ensuring therapeutic efficacy and safety.[1][2] This document focuses on two robust crystallization techniques: Diastereomeric Salt Resolution, the classical and most widely applied industrial method, and Preferential Crystallization, an advanced technique for suitable systems. We delve into the underlying chemical principles, the rationale behind experimental design, and step-by-step protocols suitable for laboratory and pilot-scale operations. This note is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of chiral active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[2] The introduction of chirality, such as at the C-2 position in 1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine, can profoundly influence a molecule's interaction with biological targets.[1] Consequently, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step in drug development.[3][4] While chromatographic methods are effective at the analytical scale, crystallization-based separation remains the most economical and scalable approach for producing large quantities of enantiomerically pure compounds.[5]

The target molecule, 1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine, possesses key structural features that inform the crystallization strategy:

-

A Basic Nitrogen: The piperidine nitrogen (pKa of conjugate acid ~11.2 for the parent heterocycle) is a handle for forming salts with chiral acids.

-

A Bulky, Lipophilic CF3 Group: This group enhances lipophilicity and can influence crystal packing.[6]

-

A Polar Nitrophenyl Moiety: This group introduces potential for dipole-dipole and π-π stacking interactions, which can be exploited to achieve differential solubility in diastereomeric salts.[7][8]

This application note will explore the practical application of chemical principles to isolate the desired (R)-enantiomer with high purity and yield.

Primary Method: Diastereomeric Salt Resolution

This is the most common and reliable method for resolving chiral bases.[3][9] The principle involves reacting the racemic base (a 50:50 mixture of R and S enantiomers) with an enantiomerically pure chiral acid (the "resolving agent"). This reaction forms a mixture of two diastereomeric salts: (R-base•R-acid) and (S-base•R-acid). Unlike the original enantiomers, these diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.[3][4] By exploiting this solubility difference, one diastereomer can be selectively crystallized, filtered, and then treated with a base to liberate the desired pure enantiomer.

Rationale for Selecting a Resolving Agent & Solvent

The success of a diastereomeric resolution hinges on the selection of an appropriate chiral resolving agent and solvent system.

-

Chiral Resolving Agent: The ideal agent should be readily available, inexpensive, and form a stable, crystalline salt with the target base. For resolving amines, common choices include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[3][10][11] The interaction between the resolving agent and each enantiomer must be sufficiently different to create a significant solubility differential in the resulting diastereomeric salts.

-

Solvent System: The solvent must provide a "solubility window" where one diastereomeric salt is sparingly soluble while the other remains in solution. A screening approach using solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, ketones like acetone, and esters like ethyl acetate) is essential.[5]

Experimental Protocols

Protocol 1: Screening for Optimal Diastereomeric Salt Crystallization

Objective: To identify the most effective chiral acid and solvent combination for selective crystallization on a small scale.

Materials:

-

(±)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine (racemate)

-

Chiral resolving agents: L-(-)-Dibenzoyl-L-tartaric acid (DBTA), (S)-(+)-Mandelic acid, (1R)-(-)-10-Camphorsulfonic acid (CSA)

-

Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Acetonitrile

-

Test tubes or small vials (2 mL) with caps

-

Stir plate and magnetic stir bars

Procedure:

-

Preparation: In separate vials, dissolve 100 mg of the racemic piperidine in 1.0 mL of each test solvent. Warm gently if necessary to achieve full dissolution.

-

Resolving Agent Addition: To each vial, add 0.5 equivalents of a single chiral resolving agent. The use of 0.5 equivalents is often sufficient and more resource-efficient.[11]

-

Observation at Room Temperature: Stir the vials at room temperature for 2-4 hours. Observe for the formation of a crystalline precipitate.

-

Cooling & Maturation: If no crystals form, cool the vials to 0-5 °C and leave them to stand for 12-24 hours.

-

Isolation & Analysis:

-

Isolate any resulting crystals by vacuum filtration, washing with a small amount of the cold solvent.

-

Dry the crystals and measure the yield.

-

Liberate the free base by dissolving the salt in a minimal amount of dichloromethane and washing with a saturated sodium bicarbonate solution.

-

Analyze the enantiomeric excess (e.e.) of the free base using chiral HPLC.

-

-

Evaluation: Compare the yield and e.e. for all combinations. The ideal system provides a high yield of crystals with a high e.e. (>90%).

Data Summary: Hypothetical Screening Results

| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) of (R)-enantiomer (%) | Observations |

| L-(-)-DBTA | Ethanol | 42% | 95% | Fine white needles formed after 2h at RT. |

| L-(-)-DBTA | Acetone | 25% | 75% | Small prisms formed after cooling. |

| L-(-)-DBTA | Ethyl Acetate | -- | -- | Oiled out, no crystallization. |

| (S)-(+)-Mandelic Acid | Ethanol | 35% | 82% | Crystalline solid after 12h at 5 °C. |

| (S)-(+)-Mandelic Acid | Isopropanol | 39% | 88% | Dense powder formed upon cooling. |

| (1R)-(-)-CSA | Methanol | -- | -- | No precipitate formed. |

Based on this hypothetical screen, L-(-)-DBTA in ethanol is the most promising system for scale-up.

Protocol 2: Preparative Scale Isolation of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Objective: To isolate the target (R)-enantiomer on a gram scale using the optimized conditions from Protocol 1.

Materials:

-

(±)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine (10.0 g)

-

L-(-)-Dibenzoyl-L-tartaric acid (DBTA) (6.9 g, 0.5 eq)

-

Ethanol (200-proof, ~150 mL)

-

2 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, Buchner funnel, separatory funnel

Procedure:

-

Salt Formation: In a 250 mL round-bottom flask, dissolve 10.0 g of the racemic piperidine in 120 mL of ethanol. Heat the mixture to a gentle reflux (~78 °C) to ensure complete dissolution.

-

Resolving Agent Addition: In a separate beaker, dissolve 6.9 g of L-(-)-DBTA in 30 mL of warm ethanol. Add this solution slowly to the refluxing solution of the racemate.

-

Crystallization: After the addition is complete, slowly cool the mixture to room temperature over 2-3 hours with gentle stirring.

-

Scientist's Note: Slow cooling promotes the formation of larger, more ordered crystals, which typically results in higher purity.

-

-

Maturation: Allow the resulting slurry to stir at room temperature for an additional 2 hours, then cool in an ice bath to 0-5 °C and hold for 1 hour to maximize precipitation of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small volume (2 x 10 mL) of cold ethanol. Dry the salt under vacuum. The expected product is the (R)-piperidine•L-DBTA salt.

-

Liberation of the Free Base:

-

Suspend the dried salt in a mixture of 100 mL of DCM and 100 mL of water in a separatory funnel.

-

Add 2 M NaOH solution dropwise while shaking until the aqueous layer is basic (pH > 10). All solids should dissolve.

-

Separate the layers. Extract the aqueous layer with an additional portion of DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

-

Final Isolation: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the free base, (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine.

-

Purity Analysis: Determine the final yield and confirm the enantiomeric excess by chiral HPLC. An optional recrystallization from a solvent like hexane/ethyl acetate can be performed to further enhance chemical and enantiomeric purity if needed.

Visualization of Diastereomeric Resolution Workflow

Caption: Workflow for Diastereomeric Salt Resolution.

Advanced Method: Preferential Crystallization

Preferential crystallization, or resolution by entrainment, is an elegant technique that can be applied to racemic mixtures that form conglomerates. A conglomerate is a physical mixture of separate crystals of the R- and S-enantiomers, as opposed to a racemic compound where both enantiomers co-exist in the same crystal lattice.[12][13] This method works by seeding a supersaturated solution of the racemate with pure crystals of the desired enantiomer, inducing the crystallization of only that enantiomer from the solution.[12]

Principle and Applicability

The process operates in a metastable zone where spontaneous nucleation of the counter-enantiomer is kinetically disfavored, but growth on existing seed crystals is rapid.[13] This allows for the selective "entrainment" of the desired enantiomer. A key prerequisite is confirming that the target compound forms a conglomerate, which can be assessed using techniques like Differential Scanning Calorimetry (DSC) or by constructing a ternary phase diagram. This method is less common because only 5-10% of chiral compounds form conglomerates.[13]

Experimental Protocol

Protocol 3: Isothermal Preferential Crystallization

Objective: To isolate the (R)-enantiomer from a supersaturated racemic solution by seeding.

Prerequisites:

-

Confirmation that the racemate forms a conglomerate.

-

A small quantity of pure (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine to use as seed crystals (can be obtained from preparative chiral chromatography of a small batch).

Materials:

-

(±)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine (10.0 g)

-

Pure (R)-enantiomer seed crystals (50 mg, finely ground)

-

Methanol (or another suitable solvent determined by solubility studies)

-

Jacketed crystallization vessel with temperature control and overhead stirrer

-

Chiral HPLC for in-process monitoring

Procedure:

-

Prepare Supersaturated Solution: Determine the solubility of the racemate in methanol at two temperatures (e.g., 25 °C and 40 °C). Prepare a solution that is saturated at the higher temperature (40 °C). For example, dissolve 10.0 g of the racemate in 50 mL of methanol at 40 °C.

-

Induce Supersaturation: Cool the solution to the lower temperature (25 °C) without agitation. The solution is now supersaturated.

-

Scientist's Note: The degree of supersaturation is a critical parameter. If it is too high, spontaneous nucleation of the unwanted (S)-enantiomer may occur.

-

-

Seeding (Entrainment): Add the 50 mg of pure (R)-enantiomer seed crystals to the supersaturated solution.

-

Controlled Crystallization: Begin gentle agitation. Monitor the crystallization process by periodically taking samples of the mother liquor and analyzing the enantiomeric excess of the solution phase by chiral HPLC. The concentration of the (R)-enantiomer should decrease while the (S)-enantiomer concentration remains constant.

-

Harvesting: Once the crystallization rate slows significantly, or before the unwanted enantiomer begins to crystallize (typically 1-3 hours), rapidly filter the slurry to collect the crystals.

-

Washing and Drying: Wash the crystals with a small amount of cold methanol and dry under vacuum.

-

Analysis: Analyze the product for yield and enantiomeric excess. The mother liquor is now enriched in the (S)-enantiomer and can be used to isolate the other enantiomer in a subsequent, similar process.

Visualization of Preferential Crystallization Workflow

Caption: Workflow for Isothermal Preferential Crystallization.

Conclusion

The isolation of enantiomerically pure (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is readily achievable through systematic crystallization strategies. Diastereomeric salt resolution stands out as the most robust and broadly applicable method, relying on the predictable screening of chiral acids and solvents to achieve separation. For systems that form conglomerates, preferential crystallization offers a more direct and potentially higher-yielding alternative, albeit with more stringent prerequisite conditions. The protocols and principles outlined in this guide provide a solid foundation for developing a scalable and efficient process for the purification of this and other similar chiral piperidine derivatives.

References

-

Pinto, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

-

Reyes-González, M. A., et al. (2020). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E. Available at: [Link]

-

Welch, C. J., et al. (2015). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development. Available at: [Link]

-

Qamar, S., et al. (2017). A Comparative Study of Coupled Preferential Crystallizers for the Efficient Resolution of Conglomerate-Forming Enantiomers. Crystals. Available at: [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

-

Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Pharmaceutical Technology. (2018). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Available at: [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

-

Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives. Bouling Chemical Co., Limited. Available at: [Link]

- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.

-

PubChem - NIH. (n.d.). Piperidine. PubChem. Available at: [Link]

-

Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available at: [Link]

-

Arulraj, R., & Nanjan, M. J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds. Google Patents.

-

ResearchGate. (n.d.). Synthesis, crystal growth, and physicochemical characterization of 4-aminopyridinium 4-nitrophenolate 4-nitrophenol (4AP4NP) single crystals for NLO applications. ResearchGate. Available at: [Link]

-

Oluwaseun, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Available at: [Link]

-

ResearchGate. (n.d.). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. ResearchGate. Available at: [Link]

-

Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Wiebe, D., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank. Available at: [Link]

-

Gumede, N., et al. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Crystals. Available at: [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

- Google Patents. (n.d.). CN102702080A - Preparation method of 3-trifluoromethyl piperidine derivatives. Google Patents.

-

Lebreton, J., et al. (2012). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. Available at: [Link]

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]

-

Chaume, G., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Comparative Study of Coupled Preferential Crystallizers for the Efficient Resolution of Conglomerate-Forming Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

Improving enantiomeric excess in (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine synthesis

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the challenging yet rewarding synthesis of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of this enantioselective synthesis and ultimately improve your enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and hurdles encountered during the synthesis of chiral 2-trifluoromethylpiperidines.

Q1: I am observing low enantiomeric excess (e.e.) in my reaction. What are the most critical initial parameters to verify?

A1: When faced with low enantioselectivity, a systematic verification of your foundational experimental parameters is the first and most crucial step. Before delving into more complex troubleshooting, meticulously check the following:

-

Purity of Starting Materials and Reagents: Impurities can have a profound negative impact on the catalytic cycle, acting as poisons or promoting non-selective background reactions. Ensure the purity of your starting materials, reagents, and catalyst.[1]

-

Solvent Quality: The choice and quality of your solvent are paramount. Ensure it is of an appropriate grade and, most importantly, anhydrous. Water can deactivate or alter the selectivity of many chiral catalysts.[1]

-

Reaction Temperature: Even minor fluctuations in temperature can significantly influence enantioselectivity. Ensure your reaction is maintained at a stable and accurate temperature.[1]

-

Accurate Measurements: Double-check all your measurements and concentrations to eliminate the possibility of simple experimental error.

Q2: How do I know if my chiral catalyst is the root cause of the low enantioselectivity?

A2: To determine if your catalyst is underperforming, a few diagnostic steps are recommended:

-

Verify Catalyst Integrity: For in-house prepared catalysts, especially ligand-metal complexes, confirm their purity and structural integrity using techniques like NMR spectroscopy. If you are using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions.

-

Benchmark with a Control Reaction: A highly effective method is to run a control reaction with a well-established substrate that is known to yield high e.e. with your specific catalyst system. If this control reaction also results in low enantioselectivity, it strongly indicates an issue with the catalyst itself.[1]

Q3: Can the choice of solvent dramatically impact the enantiomeric excess?

A3: Absolutely. The solvent plays a critical role in asymmetric catalysis. It can influence the conformation of the catalyst-substrate complex and the transition state energies of the competing enantiomeric pathways. It is highly advisable to screen a range of solvents with varying polarities and coordinating abilities. For instance, switching from a non-coordinating solvent to a coordinating one, or vice-versa, can sometimes lead to a significant improvement in enantioselectivity.[1]

Q4: What is the likely synthetic approach for achieving high enantiomeric excess for (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine?

A4: A promising and well-documented approach for the synthesis of chiral 2-trifluoromethylpiperidines is the asymmetric hydrogenation of a corresponding trifluoromethyl-substituted pyridinium salt. Iridium-catalyzed hydrogenation has been shown to be effective for this class of compounds, yielding piperidines with high enantiomeric excess.[2][3]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific challenges in your synthesis.

Issue 1: Consistently Low Enantiomeric Excess (<50% e.e.)

Low enantioselectivity is a common and frustrating issue. The following workflow will guide you through a systematic process of identifying and resolving the underlying cause.

Troubleshooting Workflow for Low Enantiomeric Excess

Caption: A logical workflow for troubleshooting low enantioselectivity.

Step-by-Step Protocol for Addressing Low Enantiomeric Excess:

-

Re-evaluate Reagents and Solvents:

-

Action: Re-purify your starting materials and ensure all solvents are freshly distilled and thoroughly dried.

-

Rationale: Even trace impurities can have a significant detrimental effect on the performance of a sensitive chiral catalyst.

-

-

Catalyst Health Check:

-

Action: If using a commercial catalyst, procure a fresh batch. If preparing it in-house, re-synthesize and meticulously characterize it. Perform a control reaction with a known substrate.[1]

-

Rationale: The chiral catalyst is the heart of your asymmetric transformation. Its purity and activity are non-negotiable for achieving high enantioselectivity.

-

-

Systematic Optimization of Reaction Conditions:

-

Temperature Screening:

-

Action: Lowering the reaction temperature often leads to higher enantioselectivity. Systematically decrease the temperature in increments (e.g., 10 °C) and analyze the effect on e.e.[1]

-

Rationale: Lower temperatures can amplify the small energy differences between the diastereomeric transition states, favoring the formation of one enantiomer.

-

-

Solvent Screening:

-

Action: Conduct the reaction in a variety of solvents with different polarities and coordinating properties (e.g., toluene, THF, CH2Cl2, etc.).[4]

-

Rationale: The solvent can significantly influence the three-dimensional structure of the catalyst-substrate complex, directly impacting stereochemical outcomes.

-

-

Concentration Effects:

-

Action: Investigate the effect of substrate concentration. In some cases, operating under more dilute conditions can improve enantiomeric excess.[1]

-

Rationale: At high concentrations, catalyst aggregation or the formation of off-cycle, less selective species can occur.

-

-

Issue 2: Poor Reproducibility of Enantiomeric Excess

Inconsistent results can be as challenging as consistently low e.e. This often points to subtle, uncontrolled variables in the experimental setup.

Protocol for Improving Reproducibility:

-

Standardize Anhydrous and Inert Techniques:

-

Action: Ensure all glassware is rigorously dried, and the reaction is consistently performed under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

-

Rationale: Many asymmetric catalytic systems are highly sensitive to air and moisture. Inconsistent exclusion of these can lead to variable catalyst deactivation and, consequently, fluctuating e.e. values.

-

-

Precise Temperature Control:

-

Action: Utilize a cryostat or a well-calibrated temperature control system to maintain a constant reaction temperature.

-

Rationale: As mentioned, even small temperature variations can impact enantioselectivity. Eliminating temperature fluctuations is key to reproducible results.

-

-

Consistent Reagent Addition:

-

Action: Employ a syringe pump for the slow and consistent addition of reagents, especially if the reaction is exothermic or if the order of addition is critical.

-

Rationale: The rate of reagent addition can influence local concentrations and reaction kinetics, which in turn can affect the stereochemical outcome.

-

Recommended Synthetic Approach and Optimization

Based on current literature, a highly recommended starting point for the synthesis of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is the asymmetric hydrogenation of the corresponding pyridinium salt.

Proposed Experimental Workflow

Caption: A streamlined workflow for the synthesis and optimization.

General Protocol for Asymmetric Hydrogenation:

-

Preparation of the Pyridinium Salt: Synthesize the 1-(4-Nitrophenyl)-2-(trifluoromethyl)pyridinium salt from the corresponding pyridine and a suitable arylating agent.

-

Asymmetric Hydrogenation:

-

In a glovebox, charge a pressure reactor with the pyridinium salt, a chiral iridium catalyst with a suitable ligand (e.g., a phosphine-based ligand), and an appropriate anhydrous solvent.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Stir the reaction at the desired temperature for the specified time.

-

-

Work-up and Purification:

-

After the reaction is complete, carefully vent the reactor and quench the reaction.

-

Extract the product and purify it using column chromatography.

-

-

Determination of Enantiomeric Excess:

-

Analyze the purified product by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.

-

Data on Catalyst Performance in Similar Systems

| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm) | e.e. (%) | Reference |

| [Ir(COD)Cl]2 / Ligand A | 2-CF3-6-Ph-Pyridine | CH2Cl2 | 50 | 50 | 88 | [2] |

| [Ir(COD)Cl]2 / Ligand B | 2-CF3-3,5-diMe-Pyridine | Toluene | 60 | 50 | 90 | [2] |

| Rh(I) / Chiral Ligand | Alkenyl isocyanate | CH2Cl2 | 25 | N/A | >95 | [5] |